Glycolithocholic acid ethyl ester
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Overview
Description
Glycolithocholic acid ethyl ester is a bile acid glycine conjugate.
Scientific Research Applications
Fatty Acid Ethyl Esters in Biofuel Production
- Biofuel Production : Fatty acid ethyl esters (FAEEs), including glycolithocholic acid ethyl ester, have been studied for their potential use in biofuel production. A study by Elbahloul and Steinbüchel (2010) demonstrated the pilot-scale production of FAEEs using an engineered Escherichia coli strain, highlighting their potential in renewable energy sources (Elbahloul & Steinbüchel, 2010).
Medical and Pharmaceutical Applications
- Drug Synthesis : In the pharmaceutical industry, this compound can play a role in the synthesis of certain drugs. For instance, Deaguero and Bommarius (2014) described its use in the enzymatic synthesis of ampicillin, a commonly used antibiotic (Deaguero & Bommarius, 2014).
- Cancer Therapy : Kim et al. (2011) explored the use of FAEE-based glycol chitosan nanoparticles for tumor accumulation in cancer therapy, showing the potential of this compound derivatives in targeted drug delivery (Kim, Lee, Jeong, & Lee, 2011).
Industrial and Chemical Applications
- Catalysis and Synthesis : The compound is also relevant in the field of chemical engineering and catalysis. A study by Bosco et al. (2010) on the synthesis of glucuronic acid esters using Lewis-acidic polyoxometalates indicates the potential utility of this compound in chemical synthesis processes (Bosco et al., 2010).
- Surface Immobilization : Gnauck et al. (2007) investigated the use of glycol-alkane phosphate derivatives, similar to this compound, for surface immobilization on metal/metal oxide surfaces, which has implications in material sciences (Gnauck, Jaehne, Blaettler, Tosatti, Textor, & Adler, 2007).
Properties
CAS No. |
100929-89-3 |
---|---|
Molecular Formula |
C28H47NO4 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI Key |
JRXQPFBKHYDFPV-CUYCEIPOSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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